![molecular formula C11H17N B14508920 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile CAS No. 63261-38-1](/img/structure/B14508920.png)
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetramethylbicyclo[310]hexane-6-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a nitrile group attached to a highly strained bicyclo[310]hexane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 2,2,4,4-Tetramethylbicyclo[31The use of photoredox catalysts and efficient reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized under specific conditions to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The strained bicyclic structure allows for nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are effective in substitution reactions.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile involves its interaction with molecular targets through its nitrile group and strained bicyclic structure. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the strained bicyclic framework can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexane: Similar structure but lacks the nitrile group.
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane: Similar structure but without the nitrile group.
Cyclopropylamines: Share the strained ring structure but differ in functional groups.
Uniqueness
2,2,4,4-Tetramethylbicyclo[310]hexane-6-carbonitrile is unique due to the presence of both the nitrile group and the highly strained bicyclic framework
特性
CAS番号 |
63261-38-1 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
2,2,4,4-tetramethylbicyclo[3.1.0]hexane-6-carbonitrile |
InChI |
InChI=1S/C11H17N/c1-10(2)6-11(3,4)9-7(5-12)8(9)10/h7-9H,6H2,1-4H3 |
InChIキー |
KPAPOVSEWXPZFU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2C1C2C#N)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


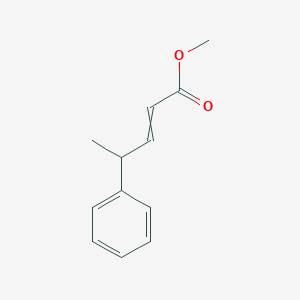
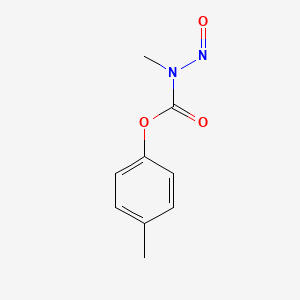
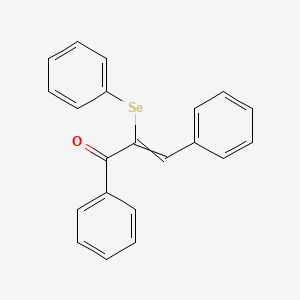
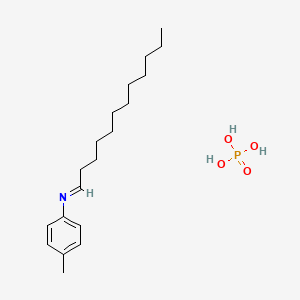
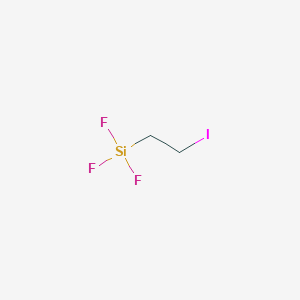

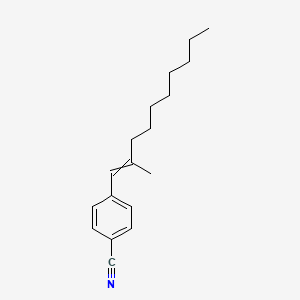
![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)


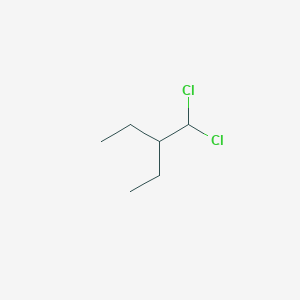
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
